Ethyl 2-amino-5-bromothiazole-4-carboxylate (CAS 61830-21-5) is a highly functionalized heteroaromatic building block featuring three orthogonal reactive sites: a C2-amino group, a C4-ethyl ester, and a C5-bromine atom. This trifunctional architecture makes it a privileged scaffold in medicinal chemistry and agrochemical development. The C5-bromo substituent is primed for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), while the C2-amino group enables direct amidation, alkylation, or Sandmeyer-type diazotization to yield di-halogenated intermediates. Furthermore, the C4-ethyl ester provides superior organic solubility compared to the free acid and serves as a robust, protected handle for downstream derivatization [1].
Substituting this specific compound with closely related analogs introduces significant synthetic inefficiencies and structural limitations. Using the unbrominated precursor, ethyl 2-aminothiazole-4-carboxylate, requires an additional electrophilic bromination step (typically using Br2 or NBS), which can suffer from incomplete conversion, require hazardous reagents, and reduce overall process yield[1]. Conversely, attempting to use regioisomers like ethyl 4-bromothiazole-2-carboxylate fundamentally alters the spatial geometry of the resulting derivatives, preventing access to the C5-substituted chemical space required for specific structure-activity relationship (SAR) targets. Furthermore, utilizing the free carboxylic acid variant drastically reduces solubility in standard aprotic solvents (such as THF or DMF), complicating homogeneous palladium-catalyzed cross-coupling reactions and necessitating premature protection steps[2].
Ethyl 2-amino-5-bromothiazole-4-carboxylate can be efficiently converted into ethyl 5-bromo-2-iodothiazole-4-carboxylate via a Sandmeyer-type diazotization utilizing sodium nitrite and potassium iodide in acidic media. This transformation establishes a di-halogenated scaffold where the C2-iodine and C5-bromine exhibit distinct reactivities toward palladium oxidative addition. The C2-iodo position is preferentially reactive, enabling sequential, regioselective cross-coupling reactions without the need for protecting groups. In contrast, utilizing a mono-halogenated or un-aminated thiazole analog fails to provide this dual-handle capability, severely limiting the complexity of accessible downstream libraries [1].
| Evidence Dimension | Sequential Cross-Coupling Capability |
| Target Compound Data | Yields a di-halogenated (2-iodo-5-bromo) intermediate, establishing a distinct reactivity differential for sequential coupling |
| Comparator Or Baseline | Ethyl 4-bromothiazole-2-carboxylate (mono-halogenated) |
| Quantified Difference | Provides 2 orthogonal coupling sites versus 1, enabling sequential derivatization without intermediate deprotection |
| Conditions | Sandmeyer diazotization followed by Pd-catalyzed cross-coupling |
Procuring the 2-amino-5-bromo scaffold allows chemists to rapidly generate complex, di-substituted thiazole libraries through sequential, regioselective couplings.
The presence of the C4-ethyl ester in ethyl 2-amino-5-bromothiazole-4-carboxylate imparts high solubility in common organic solvents such as dichloromethane, THF, and DMF. This is a critical parameter for homogeneous transition-metal catalysis, such as Suzuki-Miyaura or Sonogashira couplings at the C5 position. When compared to the free acid analog (2-amino-5-bromothiazole-4-carboxylic acid), the ethyl ester demonstrates superior dissolution, preventing catalyst precipitation and ensuring high-yielding cross-coupling reactions. The free acid often requires polar protic solvents or strong bases that can interfere with sensitive coupling conditions or lead to unwanted side reactions [1].
| Evidence Dimension | Solubility in Aprotic Solvents (THF/DMF) |
| Target Compound Data | Soluble in standard aprotic solvents at >0.1 M concentrations for homogeneous catalysis |
| Comparator Or Baseline | 2-Amino-5-bromothiazole-4-carboxylic acid (free acid) |
| Quantified Difference | Eliminates the requirement for highly polar solvent mixtures (e.g., DMSO/H2O) or premature esterification steps |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (e.g., THF/DMF, mild base) |
Selecting the ethyl ester form streamlines synthetic workflows by ensuring compatibility with standard, high-throughput cross-coupling protocols without solubility-induced yield drops.
Procuring the pre-brominated ethyl 2-amino-5-bromothiazole-4-carboxylate directly bypasses the need to brominate the ethyl 2-aminothiazole-4-carboxylate precursor. In-house bromination typically utilizes elemental bromine or N-bromosuccinimide (NBS) in acetic acid or similar solvents, requiring careful temperature control and subsequent basic workup to isolate the product. By starting with the pre-brominated building block, procurement teams eliminate a hazardous synthetic step, reduce waste generation, and avoid the typical 15-25% yield loss associated with the bromination and purification process, thereby accelerating the overall synthetic timeline[1].
| Evidence Dimension | Synthetic Step Economy and Yield |
| Target Compound Data | 100% availability of the C5-brominated scaffold upon procurement |
| Comparator Or Baseline | Ethyl 2-aminothiazole-4-carboxylate (unbrominated precursor) |
| Quantified Difference | Bypasses an in-house bromination step, saving processing time and avoiding a typical 15-25% yield loss associated with purification |
| Conditions | Standard laboratory synthesis vs. direct procurement |
Direct procurement of the 5-bromo derivative improves process safety and step economy, directly reducing time-to-target in discovery campaigns.
The compound serves as a critical starting material for developing electrophilic heteroaromatic warheads. The C5-bromo group can be converted to terminal alkenes or alkynes via Suzuki or Sonogashira couplings, while the C2-amino group can be modified to tune the electronic properties of the thiazole ring, enabling the precise design of tunable covalent inhibitors targeting specific cysteine residues in proteins like GPX4[1].
By leveraging the orthogonal reactivity of the scaffold, chemists can convert the C2-amino group to an iodo group via Sandmeyer reaction. This allows for sequential, regioselective cross-coupling at the C2 and C5 positions, facilitating the rapid construction of complex, di-substituted thiazole libraries for high-throughput screening in drug discovery [2].
The robust solubility of the ethyl ester in organic solvents makes this compound highly suitable for industrial-scale cross-coupling reactions. It acts as a reliable building block for synthesizing novel thiazole-containing agrochemicals, where the ester can be subsequently hydrolyzed or converted to various amides to optimize the physical properties and efficacy of the final active ingredient [3].
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